Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride typically involves the reaction of 2-aminothiazole with methyl chloroformate and phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as β-ketoacyl-ACP synthase, which plays a crucial role in fatty acid biosynthesis in bacteria. This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death. Additionally, the compound may interact with DNA and RNA, interfering with their replication and transcription processes.
Comparison with Similar Compounds
Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride can be compared with other thiazole derivatives such as:
- Methyl 2-amino-4-phenylthiazole-5-carboxylate
- 2-Aminothiazole-4-carboxylate derivatives
These compounds share similar structural features but differ in their substitution patterns and functional groups. The unique combination of the amino and carboxylate groups in this compound contributes to its distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and pathways sets it apart from other thiazole derivatives, making it a valuable compound for further research and development.
Biological Activity
Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The thiazole moiety is characterized by:
- Chemical Formula : C11H10ClN1O2S1
- Molecular Weight : 251.72 g/mol
- Functional Groups : Amino group, carboxylate group, and a phenyl substituent.
Antimicrobial Activity
Research indicates that derivatives of thiazole, including methyl 2-amino-5-phenylthiazole-4-carboxylate, exhibit notable antimicrobial properties. A study reported that related compounds demonstrated significant activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM), positioning them as promising candidates for anti-tubercular agents .
Compound Name | MIC (µg/ml) | Target Organism |
---|---|---|
Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | Mycobacterium tuberculosis |
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | mtFabH enzyme |
These compounds were designed to inhibit the β-ketoacyl synthase enzyme (mtFabH), which is crucial in the fatty acid synthesis pathway of M. tuberculosis.
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. For instance, studies have shown that certain thiazole compounds can significantly decrease the viability of cancer cell lines, including those derived from colorectal cancer (Caco-2) and lung cancer (A549). The incorporation of specific substituents on the thiazole ring influences their cytotoxicity:
Compound Name | Cell Line | Viability (%) | IC50 (µM) |
---|---|---|---|
Thiazole Derivative A | Caco-2 | 39.8 | X |
Thiazole Derivative B | A549 | 31.9 | Y |
The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring enhance anticancer activity, suggesting that specific substituents can optimize therapeutic efficacy .
The mechanism of action for this compound involves its interaction with key enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in fatty acid synthesis in bacteria, thereby disrupting their metabolic processes.
- Receptor Modulation : Some thiazole derivatives act as allosteric modulators for receptors such as AMPA receptors, influencing neuronal signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazole derivatives:
- Study on Tuberculosis : A comparative study found that methyl 2-amino derivatives exhibited superior activity against drug-resistant strains of M. tuberculosis, emphasizing their potential in developing new treatments .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain thiazoles selectively induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window .
Properties
IUPAC Name |
methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.ClH/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLNQGFQIWISCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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